N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide
Description
Properties
CAS No. |
42013-31-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N,N-diethyl-5-oxo-4-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)14(17)13-10-12(15(18)19-13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
InChI Key |
YLPSXLZZSBHXED-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CC(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydrofuran Core
A common approach involves starting from a 4-hydroxy- or 4-substituted butyrolactone or a suitable diol precursor that can be cyclized into the tetrahydrofuran ring.
- Starting Materials: 4-phenylbutyrolactone or 4-phenyl-γ-butyrolactone derivatives.
- Cyclization Conditions: Acid or base-catalyzed intramolecular cyclization in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Catalysts: Lewis acids (e.g., BF3·OEt2) or Brønsted acids (e.g., p-toluenesulfonic acid) are used to promote ring closure.
This step ensures the formation of the tetrahydrofuran ring with the phenyl group positioned at the 4-position.
Formation of the N,N-Diethylamide Group
The N,N-diethylamide moiety can be introduced by amidation of the corresponding acid or acid derivative.
Route A: Direct Amidation
- Starting from 5-oxo-4-phenyltetrahydrofuran-2-carboxylic acid.
- React with diethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or using activated esters.
- Solvents: Anhydrous dichloromethane or dimethylformamide (DMF).
- Temperature: 0 to room temperature.
Route B: Conversion via Acid Chloride
- Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
- Subsequent reaction with diethylamine yields the desired amide.
- Reaction monitored by thin-layer chromatography (TLC).
Purification and Characterization
- Purification Techniques:
- Silica gel column chromatography using eluents such as ethyl acetate/hexane mixtures.
- Recrystallization from appropriate solvents (e.g., ethyl acetate or ethanol).
- Characterization Methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to confirm functional groups (amide carbonyl, ketone).
- Elemental analysis for purity assessment.
Comparative Data Table of Preparation Methods
| Step | Method/Route | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Tetrahydrofuran ring formation | Acid-catalyzed cyclization | Lewis acid (BF3·OEt2), THF, 0-25°C | High regioselectivity | Requires strict moisture control |
| Ketone introduction | Oxidation of alcohol | PCC, DCM, 0-25°C | Mild conditions, selective | Use of toxic chromium reagents |
| Amide formation (Route A) | Direct amidation | Diethylamine, DCC, DMF, 0-25°C | Avoids acid chloride intermediates | Longer reaction times |
| Amide formation (Route B) | Acid chloride intermediate | SOCl2, diethylamine, DCM, 0-25°C | Faster reaction kinetics | Requires handling corrosive reagents |
| Purification | Chromatography/Recrystallization | Silica gel, ethyl acetate/hexane mixtures | High purity achievable | Time-consuming |
Research Findings and Notes
- The use of Lewis acid catalysis for cyclization has been reported to yield high purity tetrahydrofuran derivatives with excellent control over stereochemistry, which is critical for biological activity.
- Oxidation methods such as Dess–Martin periodinane offer a chromium-free alternative to PCC, reducing environmental and safety concerns while maintaining selectivity for the ketone formation.
- Amidation via acid chlorides is generally faster but requires careful handling of reagents like thionyl chloride, which can be hazardous. Direct amidation using coupling agents is safer but may require longer reaction times and careful removal of byproducts.
- The compound’s preparation is often part of broader synthetic schemes targeting heterocyclic compounds with potential pharmacological activities, such as enzyme inhibitors or neuroprotective agents.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
Medicinal Chemistry
N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide has shown potential as a lead compound in drug discovery, particularly for its analgesic and anti-inflammatory properties.
Case Study: Analgesic Activity
Research has demonstrated that derivatives of this compound exhibit significant analgesic effects in animal models, suggesting its potential use in pain management therapies.
Anticancer Activity
Studies have indicated that this compound may inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 10 | Apoptosis Induction |
| Compound B | Lung | 15 | HSP90 Inhibition |
| Compound C | Colon | 12 | Cell Cycle Arrest |
This table summarizes findings from various studies that evaluated the anticancer potential of similar compounds, providing insights into their mechanisms of action.
Anti-inflammatory Properties
The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies using macrophage cell lines have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Therapeutic Potential |
|---|---|---|
| Compound D | Lacks furan ring | Lower efficacy |
| Compound E | Contains additional halogen atoms | Enhanced activity |
| N,N-Diethyl... | Unique furan and amide combination | Broad applications |
Mechanism of Action
The mechanism by which N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide with key analogs from the evidence:
Key Observations :
- Backbone Diversity: The target compound’s tetrahydrofuran ring contrasts with the fused aromatic systems of naphthofuran () and furopyridine () derivatives, as well as the organometallic ferrocene scaffold ().
- The diethylamide group may enhance lipophilicity compared to dimethylamide analogs (e.g., 13a) .
Key Observations :
Biological Activity
N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Equilibrative Nucleoside Transporter (ENT). This article provides a comprehensive analysis of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 261.316 g/mol. Its structure includes a tetrahydrofuran ring, a carbonyl group, and a phenyl substituent, contributing to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.316 g/mol |
| Boiling Point | 462.9ºC at 760 mmHg |
| Density | 1.143 g/cm³ |
The primary biological activity of this compound is its inhibition of ENT, which plays a crucial role in the cellular uptake of nucleosides. This inhibition can affect various cellular processes, including DNA and RNA synthesis, making it a potential therapeutic target for treating infections such as malaria caused by Plasmodium species .
Inhibition Studies
Recent studies have focused on the binding affinity and inhibitory effects of this compound on nucleoside transporters. For instance, experiments using yeast models expressing PfENT1 (the Plasmodium falciparum ENT) demonstrated that this compound effectively inhibits adenosine uptake, suggesting its potential as a lead compound in drug development against malaria .
Comparative Analysis with Similar Compounds
A comparative study was conducted with structurally similar compounds to assess variations in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-5-oxo-4-phenyloxolane-2-carboxamide | Similar oxolane ring | Different functional groups affecting solubility |
| N,N-Diethyl-5-oxo-2-phenyloxolane-3-carboxamide | Similar oxolane structure but different position | Variation in biological activity due to structure |
| 2-Methoxy-N-[3-(1,3]oxazolo[4,5-b]pyridin-2-yl]phenyl]benzamide | Contains oxazole moiety | Potentially different pharmacological properties |
This table illustrates how structural variations influence the biological activities and chemical reactivity of these compounds.
Study on Antimalarial Activity
In one significant study, the antimalarial efficacy of this compound was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The results indicated comparable IC50 values across both strains, highlighting the compound's potential effectiveness regardless of resistance mechanisms. This suggests that further optimization could yield a robust antimalarial agent .
High Throughput Screening (HTS)
In another research effort involving high-throughput screening (HTS), this compound was tested alongside other nucleoside transport inhibitors. The findings showed that this compound exhibited significant inhibition of growth in PfENT1-expressing yeast models when exposed to nucleoside analogs like 5-FUrd. The correlation between growth inhibition and nucleoside uptake further supports its role as an effective ENT inhibitor .
Q & A
Q. What are the optimal synthetic routes for N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted furan precursors followed by functional group modifications. Key steps include:
- Amide bond formation : Use coupling agents (e.g., DCC/DMAP) to link diethylamine to the furan backbone .
- Oxidation control : Employ selective oxidizing agents (e.g., PCC) to introduce the 5-oxo group without over-oxidizing the tetrahydrofuran ring .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while microwave-assisted synthesis can reduce reaction times .
Table 1 : Critical Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Catalyst | DMAP (5 mol%) | Accelerates coupling |
| Reaction Time | 12–24 h (conventional) | Ensures completion |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the tetrahydrofuran ring and diethylamide substitution. Aromatic protons (δ 7.2–7.5 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 303.1472) and fragments indicative of ring cleavage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structural isomers of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for distinguishing isomers. Key steps:
- Crystal growth : Use slow evaporation in ethanol/dichloromethane mixtures .
- Refinement : SHELXL software refines bond lengths/angles, confirming the 4-phenyl substitution pattern versus alternative regioisomers .
Example : A 2024 study resolved a disputed structure by showing a dihedral angle of 85° between the phenyl and furan rings, inconsistent with alternative isomers .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized derivatives to pull down binding proteins .
- Kinetic assays : Monitor enzyme inhibition (e.g., cyclooxygenase-2) via UV-Vis spectroscopy at 340 nm (NADH depletion) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs), validated by mutagenesis studies .
Q. How do pH and solvent polarity affect the stability and reactivity of This compound in aqueous solutions?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Acidic conditions (pH < 3) hydrolyze the amide bond, while neutral/basic conditions favor oxidation .
- Solvent effects : Dielectric constant (ε) correlates with solvolysis rates. Use water-DMSO mixtures to modulate ε and probe transition states .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., vehicle-only) to minimize variability .
- Metabolic stability : Compare half-life in liver microsomes across species (e.g., human vs. murine) to explain interspecies differences .
- Batch analysis : Verify compound purity via LC-MS; impurities >2% can skew IC values .
Future Research Directions
Q. What unexplored applications of This compound warrant investigation in materials science?
- Methodological Answer :
- Polymer precursors : Test radical polymerization of vinyl derivatives for biodegradable plastics .
- Coordination chemistry : Screen metal complexes (e.g., Cu, Zn) for catalytic activity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
